molecular formula C20H21NO2S B2853404 (E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1799265-56-7

(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No. B2853404
CAS RN: 1799265-56-7
M. Wt: 339.45
InChI Key: HTJVKZRKXHWVIM-DHZHZOJOSA-N
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Description

(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H21NO2S and its molecular weight is 339.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Rearrangements and Synthesis

The compound (E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is part of a broader class of chemicals that have been studied for their unique chemical rearrangements and synthetic applications. For instance, research conducted by Yokoyama et al. (1985) on related acrylamide compounds has revealed the potential for double rearrangement processes, showcasing the compound's versatility in organic synthesis. These rearrangements include the O,N and N,N double rearrangement leading to the formation of diverse cyclic compounds, indicative of the compound's role in facilitating complex synthetic pathways (Yokoyama, Hatanaka, & Sakamoto, 1985).

Polymerization and Material Science

The compound also holds significance in the field of polymerization and material science. Mori et al. (2005) have detailed the controlled radical polymerization of acrylamides containing amino acid moieties via RAFT, highlighting the ability to synthesize polymers with precise molecular weights and narrow polydispersity. This work underscores the potential for using acrylamide derivatives in creating functional polymers for various applications, including drug delivery systems and biocompatible materials (Mori, Sutoh, & Endo, 2005).

Catalytic and Surface Chemistry

Furthermore, the application of acrylamide derivatives extends to catalytic and surface chemistry. Fu et al. (2013) demonstrated the synthesis of poly (N-hydroxy methyl acrylamide)-grafted surfaces by surface-initiated atom transfer radical polymerization (SI-ATRP), which could catalyze coupling reactions efficiently. This application showcases the potential of acrylamide derivatives in developing catalysts and functional surfaces for chemical synthesis (Fu et al., 2013).

Environmental and Corrosion Inhibition

Acrylamide derivatives have also been explored for environmental applications, such as corrosion inhibition. Abu-Rayyan et al. (2022) investigated the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives, demonstrating their effectiveness in protecting metals from corrosion. This research highlights the potential utility of these compounds in industrial applications requiring corrosion resistance (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c1-24-17-9-6-15(7-10-17)8-11-19(22)21-14-20(23)13-12-16-4-2-3-5-18(16)20/h2-11,23H,12-14H2,1H3,(H,21,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJVKZRKXHWVIM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

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